N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide” is a compound that contains a cyclohexene ring, an amide group, and a trifluoroacetamide group. The cyclohexene ring is a six-membered ring with one double bond, making it unsaturated. The amide group (-CONH2) is a common functional group in organic chemistry, often seen in proteins and other bioactive molecules. The trifluoroacetamide group (-CF3) is a highly electronegative group that can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexene ring, the amide group, and the trifluoroacetamide group. The presence of these groups would influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The double bond in the cyclohexene ring could undergo addition reactions, while the amide and trifluoroacetamide groups could participate in various nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetamide group could increase the compound’s polarity and influence its solubility in different solvents. The cyclohexene ring could affect the compound’s stability and reactivity .Applications De Recherche Scientifique
Anticonvulsant Applications
A study by Shakya et al. (2016) on the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents highlighted the development of N-substituted acetamide derivatives. These compounds were tested for anticonvulsant activity using the maximal electroshock-induced seizures model in mice. Some compounds exhibited comparable anticonvulsant potency to phenytoin, suggesting their potential as anticonvulsant agents. This indicates the relevance of N-substituted acetamide structures in medicinal chemistry for neurological conditions (Shakya et al., 2016).
Metabolic Studies
Research by Fraser and Kaminsky (1987) on the metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity sheds light on the metabolic pathways and toxicological profiles of trifluoroacetamide derivatives. This study provides insights into the enzymatic processes involved in the metabolism of these compounds and their potential toxic effects, which is crucial for understanding their safety profile in pharmaceutical applications (Fraser & Kaminsky, 1987).
Neuroprotective Properties
A novel small molecule, as discussed by Ardashov et al. (2019), demonstrated potential neuroprotective and neurorestorative properties in the context of Parkinson's disease. This research highlights the potential of certain cyclohexene derivatives in supporting the survival of cultured dopamine neurons and restoring dopaminergic innervation, which could be relevant for compounds like N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide in neurodegenerative disease research (Ardashov et al., 2019).
Toxicity and Liver Metabolism
The role of enzymatic N-hydroxylation and reduction in metabolite-induced liver toxicity was explored by Ohbuchi et al. (2009). This study provides insights into the hepatic metabolism and potential hepatotoxicity of N-substituted acetamide compounds, which is crucial for assessing the safety and therapeutic potential of these chemicals (Ohbuchi et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZPHLIKWLQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454637 |
Source
|
Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
78293-47-7 |
Source
|
Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.